molecular formula C19H26N2O5S B7007937 N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]-2-(2-oxopyrrolidin-1-yl)butanamide

N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]-2-(2-oxopyrrolidin-1-yl)butanamide

Cat. No.: B7007937
M. Wt: 394.5 g/mol
InChI Key: CSQSHKLXKRAUMU-UHFFFAOYSA-N
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Description

N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]-2-(2-oxopyrrolidin-1-yl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a 4-methylsulfonylphenyl group, an oxolan ring, and a pyrrolidinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]-2-(2-oxopyrrolidin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5S/c1-3-16(21-11-4-5-17(21)22)18(23)20-19(10-12-26-13-19)14-6-8-15(9-7-14)27(2,24)25/h6-9,16H,3-5,10-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQSHKLXKRAUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1(CCOC1)C2=CC=C(C=C2)S(=O)(=O)C)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]-2-(2-oxopyrrolidin-1-yl)butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the 4-methylsulfonylphenyl group: This can be achieved through sulfonation of 4-methylphenyl with sulfur trioxide or chlorosulfonic acid, followed by neutralization with a base.

    Construction of the oxolan ring: The oxolan ring can be synthesized via cyclization reactions involving diols and appropriate catalysts.

    Incorporation of the pyrrolidinone moiety: This step involves the reaction of a suitable amine with a lactam precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]-2-(2-oxopyrrolidin-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]-2-(2-oxopyrrolidin-1-yl)butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]-2-(2-oxopyrrolidin-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]-2-(2-oxopyrrolidin-1-yl)propanamide
  • N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]-2-(2-oxopyrrolidin-1-yl)pentanamide

Uniqueness

N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]-2-(2-oxopyrrolidin-1-yl)butanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

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